molecular formula C6H2BrClINO2 B12872249 3-Bromo-6-chloro-2-iodonitrobenzene

3-Bromo-6-chloro-2-iodonitrobenzene

Cat. No.: B12872249
M. Wt: 362.35 g/mol
InChI Key: CVNZAPGWSWVTBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyhalogenated Nitroaromatics

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes functional groups and substituents based on hierarchical rules. For nitroaromatics, the nitro group (-NO₂) receives the lowest possible locant, followed by halogen substituents arranged alphabetically (bromo, chloro, iodo). Numerical positioning follows the "lowest set of locants" principle to minimize substituent indices.

For 3-bromo-6-chloro-2-iodonitrobenzene, the benzene ring is numbered such that the nitro group occupies position 1, with bromine, iodine, and chlorine assigned to positions 3, 2, and 6, respectively. This configuration yields the systematic name 1-nitro-2-iodo-3-bromo-6-chlorobenzene . However, common usage often retains the original numbering convention cited in synthetic literature, leading to the alternative designation This compound .

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) registry number for this compound is 1160574-47-9 . Alternative designations include:

  • 1-Bromo-2-chloro-4-iodo-3-nitrobenzene (PubChem preferred IUPAC name)
  • 3-Bromo-2-chloro-6-iodonitrobenzene (synonym in synthetic chemistry literature)
  • 2-Chloro-3-bromo-6-iodonitrobenzene (alternative positional isomer descriptor)
Identifier Value Source
CAS Registry 1160574-47-9 PubChem
PubChem CID 50997831 PubChem
ChemSpider ID 15360688 ChemSpider

Molecular Formula and Exact Mass Calculations

The molecular formula C₆H₂BrClINO₂ reflects a benzene core with three halogen substituents (Br, Cl, I) and one nitro group. Exact mass calculations employ isotopic abundances:

$$
\text{Exact mass} = (6 \times 12.000000) + (2 \times 1.007825) + (1 \times 78.918337) + (1 \times 34.968853) + (1 \times 126.904468) + (1 \times 14.003074) + (2 \times 15.994915) = 360.800212 \, \text{g/mol}
$$

This matches the monoisotopic mass derived from high-resolution mass spectrometry, while the average molecular weight (362.35 g/mol) accounts for natural isotopic distributions.

Structural Isomerism in Trihalonitrobenzene Derivatives

Trihalonitrobenzene isomers arise from permutations of halogen and nitro group positions. For C₆H₂BrClINO₂, 24 structural isomers are theoretically possible, though synthetic accessibility constraints limit observed variants. Notable examples include:

  • 5-Bromo-3-chloro-2-nitrophenol (CAS 2090301-02-1): Hydroxyl substitution alters reactivity while retaining halogen positions.
  • 1-Bromo-3-chloro-5-nitrobenzene (CAS 219817-43-3): Meta-substituted nitro group with para-adjacent halogens.

Isomer differentiation relies on spectral techniques:

  • ¹H NMR : Aromatic proton splitting patterns reveal substitution geometry.
  • Mass spectrometry : Fragmentation pathways distinguish halogen positioning.
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline forms.

The interplay between electronic effects (e.g., nitro group electron withdrawal) and steric hindrance from bulky halogens (iodine > bromine > chlorine) governs isomer stability and synthetic prevalence.

Properties

Molecular Formula

C6H2BrClINO2

Molecular Weight

362.35 g/mol

IUPAC Name

1-bromo-4-chloro-2-iodo-3-nitrobenzene

InChI

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H

InChI Key

CVNZAPGWSWVTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene generally follows a stepwise electrophilic aromatic substitution and halogenation approach, often starting from a halogenated aniline or nitrobenzene derivative. The key steps include:

Specific Preparation Routes

Reductive Deamination Route

A notable method involves the reductive deamination of 4-bromo-2-chloro-6-iodoaniline using isoamyl nitrite in N,N-dimethylformamide (DMF). This method is advantageous due to:

  • High yields (>75%)
  • Microscale applicability
  • Simplified procedure compared to classical diazotization

Reaction conditions:

  • Starting material: 4-bromo-2-chloro-6-iodoaniline
  • Reagent: Isoamyl nitrite
  • Solvent: N,N-dimethylformamide
  • Temperature: Controlled, typically room temperature to mild heating
  • Outcome: Efficient conversion to this compound.

This method is particularly useful in academic and research laboratories for preparing the compound with good purity and yield.

Electrophilic Halogenation and Nitration Sequence

An alternative approach involves:

  • Starting from 2-chloro-3-bromonitrobenzene or related halogenated nitrobenzene.
  • Iodination at the 2-position using iodine sources such as elemental iodine in the presence of catalysts (e.g., cuprous iodide) and nitrite reagents (e.g., tert-butyl nitrite) under controlled temperature and inert atmosphere.
  • Purification by recrystallization or chromatographic methods.

This method requires careful control of reaction conditions to avoid over-iodination or side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Reductive Deamination Isoamyl nitrite, DMF Room temp to 60°C >75 Microscale, simplified procedure
Iodination (Sandmeyer) I2, CuI, tert-butyl nitrite, acetonitrile 0–60°C 60–80 Under nitrogen, ice bath addition
Nitration HNO3/H2SO4 (mixed acid) 0–5°C Variable Directed by substituents
Bromination/Chlorination Br2 or Cl2, FeBr3 or FeCl3 catalysts 0–25°C Variable Regioselective halogenation

Mechanistic Insights

  • The nitro group is a strong deactivator and meta-director, influencing the regioselectivity of halogenation.
  • The presence of electron-withdrawing halogens (Br, Cl, I) further modulates the reactivity and directs substitution patterns.
  • Diazotization followed by Sandmeyer reaction is a common strategy to replace amino groups with iodine, enabling selective iodination at the desired position.
  • Use of tert-butyl nitrite as a nitrosating agent facilitates smooth diazotization under mild conditions.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents or by column chromatography .
  • Characterization includes NMR spectroscopy , mass spectrometry , and melting point determination .
  • The compound’s identity is confirmed by ¹H NMR shifts consistent with the substitution pattern and mass spectral data matching the molecular weight of 362.35 g/mol.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages References
Reductive Deamination 4-bromo-2-chloro-6-iodoaniline Isoamyl nitrite, DMF >75 High yield, mild conditions
Sandmeyer Iodination 2-amino-3-bromo-6-chlorobenzene I2, CuI, tert-butyl nitrite 60–80 Selective iodination
Electrophilic Halogenation Halogenated nitrobenzene Br2, Cl2, FeBr3/FeCl3 Variable Regioselective halogenation General
Nitration Halogenated benzene or aniline HNO3/H2SO4 Variable Introduces nitro group General

Chemical Reactions Analysis

3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Substituent Position and Reactivity

The compound’s reactivity and applications are heavily influenced by the positions and types of substituents. Below is a comparison with analogous halogenated aromatic compounds:

Compound Name Substituents Core Structure Key Differences Potential Applications Reference
3-Bromo-6-chloro-2-iodonitrobenzene Br (C3), Cl (C6), I (C2), NO₂ Benzene Nitro group; iodine at C2 Cross-coupling reactions, intermediates [Inferred]
3-Bromo-2-chlorophenol Br (C3), Cl (C2), OH Benzene Hydroxyl instead of nitro/iodo Antimicrobial agents, dyes
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (C5), Cl (C6), I (C3), NH₂ Pyridine Pyridine ring; amine group Pharmaceutical synthesis
3-Bromo-6-fluoro-2-iodotoluene Br (C3), F (C6), I (C2), CH₃ Benzene Fluoro and methyl instead of nitro/chloro Material science, fluorinated polymers
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide Br (C3), Cl (C6), F (C2), CONHC₆H₁₁ Benzene Amide functional group; cyclohexyl Bioactive molecule design

Key Observations :

  • Nitro Group Impact : The nitro group in the target compound enhances electrophilicity, making it more reactive in substitution reactions compared to hydroxyl- or amine-containing analogs .
  • Halogen Diversity: The combination of bromo, chloro, and iodo substituents provides distinct sites for sequential functionalization (e.g., Suzuki couplings), unlike mono- or dihalogenated analogs .
  • Ring Structure : Pyridine-based analogs (e.g., 5-Bromo-6-chloro-3-iodopyridin-2-amine) exhibit different electronic properties due to nitrogen in the aromatic ring, influencing solubility and binding affinity in medicinal chemistry .

Physical and Chemical Properties

  • Molecular Weight : Estimated to exceed 400 g/mol due to multiple heavy halogens and nitro group.
  • Stability: Nitro groups may increase sensitivity to heat or shock compared to non-nitro analogs like 3-Bromochlorobenzene (CAS 108-37-2), which is stable under standard conditions .
  • Solubility : Likely low in polar solvents due to halogenation; may require DMF or DMSO for dissolution, similar to imidazopyridine derivatives .

Biological Activity

3-Bromo-6-chloro-2-iodonitrobenzene is a halogenated nitrobenzene compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including antimicrobial and enzyme inhibitory properties.

This compound can be synthesized through various chemical reactions involving halogenation and nitration of benzene derivatives. The presence of multiple halogens and a nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group facilitates nucleophilic attacks, allowing for the substitution of halogen atoms.
  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study measured its Minimum Inhibitory Concentration (MIC) against various bacterial strains, revealing promising results:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus15.6231.25
This compoundEscherichia coli31.2562.50
This compoundPseudomonas aeruginosa62.50125.00

These results indicate that the compound is particularly effective against Staphylococcus aureus, displaying a bactericidal effect at low concentrations.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in various physiological processes. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a critical role in pH regulation and bicarbonate formation in biological systems.

The binding affinity and inhibitory kinetics were assessed, yielding the following data:

Enzyme TargetBinding Score (kcal/mol)IC50 (µM)
Carbonic Anhydrase II-4.265670.7
β-Glucuronidase-6.749440.1

These findings suggest that the compound may serve as a lead structure for the development of new therapeutic agents targeting these enzymes.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like nitrofurantoin.
  • Enzyme Inhibition : Another investigation focused on the inhibition of β-glucuronidase by synthetic derivatives, including our compound of interest. The study highlighted its potential therapeutic applications in managing conditions associated with elevated enzyme levels.

Q & A

Q. How can I optimize the synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene to improve yield and purity?

  • Methodological Answer : Multi-step halogenation (bromination, chlorination, iodination) and nitration require precise stoichiometric control. Use inert atmospheres (e.g., nitrogen) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can isolate the product. Monitor reaction progress using TLC and HPLC. For structurally similar compounds, Kanto Reagents catalogs highlight >95.0% purity thresholds via GC/HPLC validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR with deuterated solvents (e.g., CDCl3_3) to resolve halogen-induced splitting patterns.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly useful for resolving heavy-atom (Br, I) positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of toxic pyrolysis products, as noted in 3-Bromochlorobenzene safety data .
  • Emergency Measures : In case of skin contact, wash immediately with water and soap; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict reactive sites.
  • Kinetic Studies : Use 19F^{19}\text{F} NMR to track intermediate formation in real time. Adjust reaction temperature (e.g., 0–5°C) to favor kinetic over thermodynamic products.

Q. What crystallographic challenges arise due to heavy atoms (Br, I), and how can they be resolved?

  • Methodological Answer : Heavy atoms cause strong X-ray absorption and anomalous scattering. Use SHELXL’s dual-space refinement for high-resolution data (>1.0 Å). Incorporate TWIN commands if twinning is observed. Synchrotron sources improve data quality for iodine-containing structures .

Q. How should contradictory data in multi-step synthesis routes be analyzed?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., reaction time, catalyst loading). Use ANOVA or multivariate regression to identify statistically significant factors. Qualitative frameworks for data contradiction analysis recommend iterative hypothesis testing .

Q. What solvent systems minimize decomposition during nitro-group functionalization?

  • Methodological Answer : Test aprotic solvents (DMF, DMSO) for nitro-group stability. Solvatochromic parameters (e.g., Kamlet-Taft) predict solvent polarity effects. For halogenated intermediates, dichloromethane or THF often balance solubility and reactivity .

Q. How can in vitro toxicity be assessed given limited compound-specific data?

  • Methodological Answer : Use Ames tests (bacterial reverse mutation assay) for mutagenicity screening. Compare results to structurally similar compounds (e.g., 3-Bromochlorobenzene, which requires hazard mitigation for pyrolysis products ).

Q. What practices ensure reproducibility in open-data environments for halogenated nitroaromatics?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NIH’s PubChem). European Open Science Cloud initiatives emphasize metadata standardization .

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